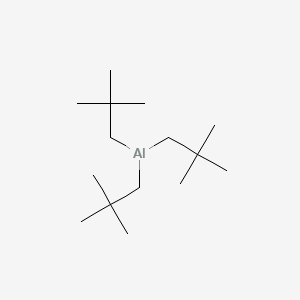
4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane is an organic compound characterized by the presence of both chloromethyl and trichloromethyl groups attached to a 1,3-dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of chloromethyl methyl ether with trichloromethyl ketone in the presence of a Lewis acid catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of chloromethyl and trichloromethyl groups.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dechlorinated products.
Addition Reactions: The trichloromethyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce corresponding oxides.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use as a building block for drug development.
Materials Science: Utilized in the preparation of polymers and other advanced materials.
Agricultural Chemistry: Investigated for use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane involves its reactivity due to the presence of chloromethyl and trichloromethyl groups. These groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
Chloromethyl Methyl Ether: Similar in structure but lacks the trichloromethyl group.
Trichloromethyl Ketone: Contains the trichloromethyl group but lacks the dioxolane ring.
1,3-Dioxolane Derivatives: Various derivatives with different substituents on the dioxolane ring.
Uniqueness
4-(Chloromethyl)-2-(trichloromethyl)-1,3-dioxolane is unique due to the combination of chloromethyl and trichloromethyl groups on a dioxolane ring
Propiedades
Número CAS |
4362-44-1 |
|---|---|
Fórmula molecular |
C5H6Cl4O2 |
Peso molecular |
239.9 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-(trichloromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5H6Cl4O2/c6-1-3-2-10-4(11-3)5(7,8)9/h3-4H,1-2H2 |
Clave InChI |
DADNQTMXKHQSRJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(O1)C(Cl)(Cl)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)



![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)

![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)


![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)




